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N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine
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Overview
Description
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyridine ring, a phenyl group, and a methylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Methylation: The final step involves the methylation of the pyrrolidine ring using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Neuropharmacology
Research indicates that N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Preliminary studies suggest:
- Dopaminergic Activity : The compound may exhibit agonistic or antagonistic effects on dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic Modulation : It may also interact with serotonin receptors, offering potential therapeutic avenues for mood disorders.
Anticancer Activity
Preliminary investigations have shown that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Studies involving various cancer cell lines have reported significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
These results indicate that further exploration could lead to the development of new anticancer agents based on this compound.
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapy:
- Receptor Interactions : Studies have shown that the compound interacts with various biological receptors, potentially leading to diverse pharmacological effects.
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Study : A study assessed its effects on dopamine receptor activity, revealing promising results for treating neurodegenerative diseases.
- Anticancer Research : Another study explored its cytotoxicity against multiple cancer cell lines, demonstrating significant inhibition of cell growth.
Mechanism of Action
The mechanism of action of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-pyrrolidinol
- N-Methyl-4-piperidinol
- 3-Hydroxy-1-methylpyrrolidine
Comparison
Compared to similar compounds, N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its combination of a pyridine ring, phenyl group, and methylated pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine, commonly referred to as compound 1352516-56-3, is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.
Basic Information
Property | Value |
---|---|
Trivial Name | This compound |
Molecular Formula | C17H21N3 |
Molecular Weight | 267.37 g/mol |
CAS Number | 1352516-56-3 |
Purity | >98% |
This compound exhibits a complex structure characterized by a pyridine moiety and a phenyl group, which may contribute to its biological interactions.
Pharmacological Profile
The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist for nicotinic acetylcholine receptors (nAChRs), similar to other compounds in the pyridine class. This mechanism can potentially influence various physiological processes, including cognition and motor control.
Key Findings:
- Nicotinic Acetylcholine Receptor Agonism :
- Neuroprotective Effects :
- Potential Antidepressant Activity :
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy. For example, cell viability assays using neuronal cell lines showed that this compound could significantly reduce cell death induced by neurotoxic agents.
Table: Summary of In Vitro Findings
Study Reference | Cell Line Used | Concentration (µM) | Effect Observed |
---|---|---|---|
Neuronal Cells | 10 | 30% increase in cell viability | |
SH-SY5Y | 50 | Reduction of oxidative stress markers | |
PC12 Cells | 25 | Enhanced neurite outgrowth |
Future Research Directions
Further research is required to elucidate the full spectrum of biological activities associated with this compound. Suggested directions include:
- Longitudinal Studies : To assess the long-term effects and safety of the compound in vivo.
- Mechanistic Studies : To clarify the pathways through which the compound exerts its effects on neuronal health and function.
- Comparative Studies : To evaluate its efficacy against existing therapeutics for neurological disorders.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C17H21N3/c1-19-13-7-11-16(19)15-10-6-12-18-17(15)20(2)14-8-4-3-5-9-14/h3-6,8-10,12,16H,7,11,13H2,1-2H3 |
InChI Key |
VXEMHZBBJRHJPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.